molecular formula C14H21N3O2 B2905888 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide CAS No. 866143-48-8

2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide

Cat. No.: B2905888
CAS No.: 866143-48-8
M. Wt: 263.341
InChI Key: LSEPAROCZLOIRI-UHFFFAOYSA-N
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Description

2-{[2,2-Dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide is a benzamide derivative featuring an N-methyl group on the benzamide core and a 2-aminoethyl side chain substituted with dimethyl and methylcarbamoyl groups at the 2-position. This structure combines steric bulk (from dimethyl groups) and hydrogen-bonding capacity (from the amide and carbamoyl moieties), making it a candidate for targeted biological interactions, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[[2,2-dimethyl-3-(methylamino)-3-oxopropyl]amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,13(19)16-4)9-17-11-8-6-5-7-10(11)12(18)15-3/h5-8,17H,9H2,1-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEPAROCZLOIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC=CC=C1C(=O)NC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide typically involves multiple steps:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, N-methylbenzenecarboxamide can be synthesized by reacting benzoic acid with methylamine under dehydrating conditions.

    Introduction of the dimethylamino group: This step involves the alkylation of the amide with 2,2-dimethyl-3-oxopropylamine. The reaction is typically carried out in the presence of a base such as sodium hydride to deprotonate the amide nitrogen, facilitating nucleophilic attack on the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the amide, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and amide functional groups. Halogenating agents like thionyl chloride can be used to introduce halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of N-oxides or nitroso derivatives.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows for the exploration of new drug candidates.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Benzamide Derivatives
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Substituent: A hydroxy-dimethylethyl group at the benzamide’s 3-position. This may improve solubility but reduce membrane permeability .
  • N-(2-Nitrophenyl)benzamide Derivatives () Substituent: A nitro group on the phenyl ring. This contrasts with the electron-donating dimethyl groups in the target compound, which favor steric stabilization .
Pyrimidine-Linked Benzamides
  • 2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-N-methylbenzamide (68a, ) Substituent: Chloro and trifluoromethyl groups on a pyrimidine ring. The target compound’s methylcarbamoyl group may offer more hydrogen-bonding interactions but less stability .
  • Compound 77 () Substituent: A cyano-enamide side chain and thiomorpholine dioxide. Key Difference: The cyano group enhances polarity and may participate in covalent binding, while the thiomorpholine dioxide adds sulfone-mediated solubility. The target compound lacks such polarizable groups, which could limit its aqueous solubility .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Solubility Trends Spectral Data (NMR, MS)
Target Compound Not reported Methylcarbamoyl, dimethyl Moderate (lipophilic substituents) Likely similar to analogs
2-((Hexylamino)...benzamide (6b, ) >250 Hexylamino, trifluoromethyl Low (long alkyl chain) ¹H/¹³C NMR, ESI-HRMS confirmed
2-((Hydroxyethylamino)...benzamide (6c, ) 220.6–222.1 Hydroxyethylamino Higher (polar OH group) ¹H/¹³C NMR, ESI-HRMS confirmed
2-((Chloropyrimidinyl)amino)...benzamide (68a, ) Not reported Chloro, trifluoromethyl Low (halogenated groups) ¹H NMR, ESI-MS confirmed

Key Observations :

  • Melting points correlate with substituent polarity and symmetry. The hydroxyethyl derivative (6c) has a lower melting point than the hexylamino analog (6b), likely due to reduced crystallinity from the flexible OH group .
  • The target compound’s dimethyl and methylcarbamoyl groups balance lipophilicity and hydrogen-bonding capacity, suggesting intermediate solubility compared to 6b (low) and 6c (high).

Biological Activity

2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound is characterized by the presence of both amide and amine functional groups, contributing to its reactivity and interaction with biological targets. The molecular formula is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with a molecular weight of 263.34 g/mol. Its IUPAC name is this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Amide Bond : Reacting an appropriate carboxylic acid derivative with an amine.
  • Introduction of the Dimethylamino Group : Alkylation of the amide with 2,2-dimethyl-3-oxopropylamine in the presence of a base.
  • Purification : The final product is purified through crystallization or chromatography to obtain high purity for biological testing.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity through:

  • Hydrogen Bonding : Stabilizing interactions within the active site.
  • Hydrophobic Interactions : Enhancing binding affinity to target proteins.

Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)15.3
    HeLa (Cervical)10.5
    MCF-7 (Breast)12.0
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Applications in Research

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : As a pharmaceutical intermediate for developing new drug candidates.
  • Materials Science : Its characteristics allow for use in creating advanced materials such as polymers.
  • Biological Research : Utilized in studies focused on enzyme interactions and protein binding due to its ability to form stable complexes.

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